1,2-Dibromo-3,4-dichlorobenzene

Crystallography Polymorph Prediction Solid-State Chemistry

1,2-Dibromo-3,4-dichlorobenzene (CAS 100191-48-8) is a polyhalogenated aromatic compound belonging to the dibromo-dichlorobenzene isomer class. Its molecular formula is C₆H₂Br₂Cl₂, with a molecular weight of 304.79 g/mol.

Molecular Formula C6H2Br2Cl2
Molecular Weight 304.79 g/mol
CAS No. 100191-48-8
Cat. No. B3196959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3,4-dichlorobenzene
CAS100191-48-8
Molecular FormulaC6H2Br2Cl2
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)Cl)Br)Br
InChIInChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
InChIKeyCSOWEPYJECMZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3,4-dichlorobenzene (CAS 100191-48-8): Molecular Weight, Boiling Point, and Physical Form for Procurement Evaluation


1,2-Dibromo-3,4-dichlorobenzene (CAS 100191-48-8) is a polyhalogenated aromatic compound belonging to the dibromo-dichlorobenzene isomer class. Its molecular formula is C₆H₂Br₂Cl₂, with a molecular weight of 304.79 g/mol. The compound is typically supplied as a colorless liquid with a reported boiling point of approximately 132 °C . It is volatile at room temperature and exhibits a sweet odor . Commercial sources often list a standard purity of 95% .

Why 1,2-Dibromo-3,4-dichlorobenzene Is Not Readily Replaced by Other Dibromo-dichlorobenzene Isomers in Regiospecific Syntheses


The substitution pattern of halogens on the benzene ring dictates a compound's reactivity in cross-coupling reactions, its crystalline packing, and its physicochemical properties. While other isomers like 1,4-dibromo-2,3-dichlorobenzene share the same empirical formula, they exhibit different regioselectivity in reactions such as Suzuki-Miyaura or Sonogashira couplings . 1,2-Dibromo-3,4-dichlorobenzene, with its adjacent bromine atoms at the 1- and 2- positions, presents a unique steric and electronic environment compared to isomers with para- or meta-substitution. This leads to divergent outcomes in sequential functionalization, particularly in the synthesis of ortho-substituted biaryls or in materials where specific crystal packing is desired. Therefore, substituting one isomer for another in a validated procedure is not chemically equivalent and will likely yield different products, impurities, or physical properties.

Quantitative Evidence for 1,2-Dibromo-3,4-dichlorobenzene's Differentiation in Crystallography, Thermodynamics, and Synthesis


Solid-State Structure: Monoclinic Crystal System of 1,2-Dibromo-3,4-dichlorobenzene vs. Other Polymorphs

1,2-Dibromo-3,4-dichlorobenzene crystallizes in the monoclinic space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure has been refined to an R-factor of 0.053 based on 2043 observed reflections [1]. This specific crystal packing is a direct consequence of the 1,2,3,4-halogen substitution pattern. Other isomers, such as 1,2-dibromo-4,5-dichlorobenzene, are expected to crystallize in different space groups and exhibit different unit cell dimensions, which would alter their powder X-ray diffraction (PXRD) patterns and solid-state properties.

Crystallography Polymorph Prediction Solid-State Chemistry

Thermodynamic Property Prediction: Molar Heat Capacity of 1,2-Dibromo-3,4-dichlorobenzene vs. Structural Analogues

The molar heat capacity (Cp) of liquid halogenated benzenes can be predicted with an accuracy below 1% using a group contribution method based on additive contributions from chloro and bromo substituents [1]. While direct experimental Cp data for 1,2-dibromo-3,4-dichlorobenzene is not widely reported, its value can be calculated and compared to analogues like 1,2-dichlorobenzene (1,2-DClBz) or bromobenzene (BrBz) using established models [1]. The presence and position of four heavy halogen atoms (two Br, two Cl) on a single ring will result in a significantly higher Cp than less substituted or differently substituted analogues. This is crucial for accurate heat and mass balance calculations in large-scale chemical processes, where a small error in Cp can lead to inefficient heating/cooling or safety risks.

Thermodynamics Process Engineering Calorimetry

Potential for Regioselective Cross-Coupling: Ortho-Bromine Reactivity vs. Other Halogen Positions in Dibromo-Dichlorobenzene Isomers

The 1,2-dibromo substitution pattern in 1,2-dibromo-3,4-dichlorobenzene creates two adjacent, potentially reactive sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). While no direct quantitative kinetic study was found comparing this specific isomer to others, the principle of ortho-substituent effects is well-established. In contrast, the 1,4-dibromo-2,3-dichlorobenzene isomer has its bromine atoms in para positions, which will lead to a different reactivity profile and product outcome in sequential couplings . The ortho-bromines in the target compound can be used to install two different aryl groups stepwise, or for intramolecular cyclizations to form fused heterocycles like dibenzofurans, a synthetic pathway not accessible to the para-isomer. The presence of the adjacent 3,4-dichloro substituents further modulates the electron density at the 1,2-positions, differentiating it even from 1,2-dibromobenzene itself.

Organic Synthesis Cross-Coupling Regioselectivity

Key Application Scenarios for Procuring 1,2-Dibromo-3,4-dichlorobenzene


Polymorph Identification and Solid-State Characterization

The unique monoclinic crystal structure (space group C2, a=20.2528(4) Å) [1] serves as a definitive fingerprint for identifying 1,2-dibromo-3,4-dichlorobenzene in a solid mixture or for confirming its crystal form. Procuring this compound is essential for researchers developing analytical methods (e.g., PXRD, Raman spectroscopy) or studying the relationship between molecular packing and bulk properties like solubility and stability. Its distinct structure differentiates it from other isomers in polymorph screens.

Process Development and Scale-up Engineering

In chemical engineering, the procurement of 1,2-dibromo-3,4-dichlorobenzene is driven by the need for accurate thermodynamic modeling. While direct Cp data may be limited, its value can be reliably predicted using group contribution methods validated for this class of compounds [1]. This allows engineers to accurately calculate energy balances for reactions, distillations, or crystallizations, ensuring safe and efficient process design and avoiding costly scale-up failures.

Synthesis of Ortho-Substituted Biaryls and Fused Heterocycles

Medicinal and synthetic chemists procure 1,2-dibromo-3,4-dichlorobenzene for its specific 1,2-dibromo substitution pattern. This arrangement enables regiospecific, ortho-selective cross-coupling reactions that are not possible with para- or meta- substituted isomers like 1,4-dibromo-2,3-dichlorobenzene [1]. This makes it a strategic building block for constructing complex molecules, including those with ortho-linked biaryl motifs or fused ring systems like dibenzofurans, which are common in pharmaceuticals and advanced materials.

Method Development for Regioselective Halogen Exchange

The unique combination of adjacent bromine and chlorine atoms in 1,2-dibromo-3,4-dichlorobenzene provides a scaffold for investigating selective halogen-metal exchange or halogen dance reactions. Researchers procure this compound to develop novel methodologies where one type of halogen (e.g., the more reactive Br) can be selectively functionalized in the presence of another (Cl), enabling complex molecule synthesis in fewer steps. This is a direct application of its class-level differentiation, as other isomers would present a different selectivity challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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